molecular formula C7H4ClN3O B13122012 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one

5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13122012
M. Wt: 181.58 g/mol
InChI Key: XAJHRZDWDLUMIW-UHFFFAOYSA-N
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Description

5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one is a versatile chemical intermediate based on the privileged pyridopyrimidine scaffold, a structure of high interest in medicinal chemistry due to its resemblance to natural purine bases . The presence of the chlorine atom at the 5-position makes it a valuable building block for further synthetic elaboration, particularly in nucleophilic aromatic substitution reactions, to create diverse libraries of compounds for drug discovery . The pyrido[2,3-d]pyrimidine core is a well-known privileged structure in the design of kinase inhibitors and other targeted therapies . Research into analogous compounds, such as pyrido[2,3-d]pyrimidin-7(8H)-ones and thieno[2,3-d]pyrimidine derivatives, has demonstrated potent anticancer activities through mechanisms like the inhibition of key enzymes including VEGFR-2, topoisomerase II, and thymidylate synthase . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

5-chloro-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H4ClN3O/c8-4-1-2-9-6-5(4)7(12)11-3-10-6/h1-3H,(H,9,10,11,12)

InChI Key

XAJHRZDWDLUMIW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=O)NC=N2

Origin of Product

United States

Synthetic Strategies for Pyrido 2,3 D Pyrimidin 4 3h One Derivatives and Chlorination Methodologies

Established Synthetic Routes to the Pyrido[2,3-d]pyrimidine (B1209978) Ring System

The synthesis of the pyrido[2,3-d]pyrimidine ring system is well-documented, with numerous methodologies developed to afford a wide range of derivatives. nih.gov These strategies primarily involve the annulation, or fusion, of a pyridine (B92270) ring onto a pyrimidine (B1678525) precursor or the cyclization of functionalized pyridines to form the pyrimidine ring. nih.govjocpr.com The choice of synthetic pathway often depends on the desired substitution pattern on the final bicyclic scaffold.

Cyclization Approaches Utilizing Substituted Pyridines

One major strategy for constructing the pyrido[2,3-d]pyrimidine core begins with appropriately substituted pyridine derivatives. jocpr.com This approach involves the formation of the pyrimidine ring onto the existing pyridine scaffold. Key starting materials for this route include 2-aminonicotinonitriles, ethyl 2-aminonicotinates, and 2-aminonicotinamides. jocpr.com

For instance, a versatile synthesis involves the acylation or thioacylation of an o-aminonicotinonitrile derivative, followed by an intramolecular heterocyclization to yield the desired pyrido[2,3-d]pyrimidine ring system. rsc.orgrsc.org The reaction of the nicotinamide (B372718) precursor with reagents such as acid chlorides (e.g., benzoyl chloride, chloroacetyl chloride), esters (e.g., diethyl oxalate), triethyl orthoformate, or carbon disulfide can be employed to generate a variety of substituted pyrido[2,3-d]pyrimidines. rsc.org This method is effective for introducing diversity at the 2- and 4-positions of the resulting bicyclic system.

Annulation Reactions Forming the Pyrimidine Ring onto Pyridine Precursors

Annulation reactions, which involve the construction of a new ring onto an existing one, are a cornerstone of pyrido[2,3-d]pyrimidine synthesis. These methods typically start with a functionalized pyrimidine, such as a 6-aminouracil (B15529) derivative, and add the necessary carbon and nitrogen atoms to form the fused pyridine ring. jocpr.comresearchgate.net These reactions can be facilitated through various modern synthetic techniques to improve efficiency, yield, and environmental friendliness.

Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex heterocyclic structures like pyrido[2,3-d]pyrimidines from simple starting materials in a single step. researchgate.net These one-pot reactions are valued for their operational simplicity, atom economy, and ability to rapidly generate diverse molecular libraries.

A common MCR approach involves the condensation of an aromatic aldehyde, an active methylene (B1212753) compound like malononitrile (B47326), and a 6-aminopyrimidine derivative (e.g., 6-amino-1,3-dimethyluracil). nih.govtandfonline.com The reaction mechanism often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrimidine and subsequent intramolecular cyclization. nih.gov Various catalysts, including nanocrystalline MgO and reusable nano magnetite Schiff base complexes, have been employed to facilitate these transformations, often in environmentally benign solvents like water or ethanol-water mixtures. nih.govtandfonline.com

Table 1. Examples of Multi-Component Reactions for Pyrido[2,3-d]pyrimidine Synthesis
Reactant 1Reactant 2Reactant 3Catalyst/ConditionsYieldReference
Aromatic AldehydeMalononitrile6-Amino-1,3-dimethyluracilNano magnetite Schiff base complex / EtOH:H₂O, refluxHigh tandfonline.com
AldehydeAlkyl NitrileAminopyrimidineTriethylbenzylammonium chloride (TEBAC) / WaterGood researchgate.net
α,β-Unsaturated EsterAmidine SystemMalononitrileMicrowave IrradiationHigh researchgate.netnih.gov
BenzaldehydeMeldrum's Acid6-Amino-1,3-dimethyluracilIndium(III) bromide / Solvent-free95% nih.gov

Base-catalyzed cyclocondensation is a fundamental method for the formation of the pyridine ring in pyrido[2,3-d]pyrimidines. This technique typically involves the reaction of a 6-aminopyrimidine with a suitable three-carbon synthon, where a base facilitates the crucial ring-closing step.

For example, the condensation of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde (B3023284) provides a direct route to 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. nih.govmdpi.com Similarly, the condensation of a nitrile-substituted pyrimidine with diethyl malonate in the presence of sodium ethoxide (Na/EtOH) leads to the formation of a 5-amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov Another documented base-catalyzed approach is the condensation of 2,4-diaminopyrimidine-5-carboxaldehyde (B135014) with benzylnitrile under basic conditions to yield the corresponding 2,7-diaminopyridopyrimidine derivative. mdpi.com These methods highlight the utility of bases in promoting the intramolecular cyclization required to form the fused heterocyclic system.

Microwave-assisted organic synthesis has become a valuable technique for accelerating the synthesis of heterocyclic compounds, including pyrido[2,3-d]pyrimidines. nih.govresearchgate.net This method often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.net The heating mechanism in microwave synthesis involves direct interaction with polar molecules, leading to rapid and uniform heating. researchgate.net

Several MCRs for pyrido[2,3-d]pyrimidine synthesis have been adapted for microwave irradiation. One notable example is the one-pot cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (or ethyl cyanoacetate) to produce multifunctionalized pyrido[2,3-d]pyrimidines. nih.govresearchgate.netnih.gov In another application, various derivatives were synthesized from 6-amino-1,2-dihydropyridine-3,5-dicarbonitriles in the presence of sulfuric acid under microwave irradiation. researchgate.net The multicomponent reaction of 2-cyanomethyl-1,3-benzothiazole, 6-aminothiouracil, and various aldehydes has also been successfully performed under microwave conditions, demonstrating a significant reduction in reaction time from hours (conventional heating) to minutes. mdpi.com

Table 2. Comparison of Conventional vs. Microwave-Assisted Synthesis
ReactantsMethodTimeYieldReference
2-cyanomethyl-1,3-benzothiazole, 6-aminothiouracil, p-chlorobenzaldehydeConventional (Reflux in DMF)8 h75% mdpi.com
Microwave (150 °C)15 min92%
2,6-diaminopyrimidin-4-one, aldehyde, 1,3-dicarbonyl compoundConventionalSeveral hoursLower researchgate.net
Microwave (300 W)4-7 minHigh

Palladium-catalyzed cross-coupling reactions offer a sophisticated approach to constructing the pyrido[2,3-d]pyrimidine ring system, enabling the formation of key carbon-carbon bonds under relatively mild conditions. These methods are particularly useful for synthesizing complex derivatives that may be inaccessible through traditional condensation reactions.

One prominent example involves a palladium-catalyzed coupling of a substituted pyrimidine with a component that will form part of the new pyridine ring, followed by an intramolecular cyclization. For instance, the synthesis of an intermediate for Palbociclib, a known kinase inhibitor, starts with 5-bromo-2,4-dichloropyrimidine. nih.gov This precursor undergoes substitution with an amine, followed by a palladium-catalyzed coupling reaction with crotonic acid. The resulting intermediate then undergoes an intramolecular cyclization to yield the fused pyrido[2,3-d]pyrimidine system. nih.gov Another strategy involves the palladium-catalyzed coupling of a chlorinated pyrido[2,3-d]pyrimidine with a boronic ester to introduce substituents at specific positions, which is a key step in the synthesis of the mTOR inhibitor Vistusertib. mdpi.com

Methodologies for Regioselective Halogenation and Introduction of Chlorine Atoms onto Aromatic/Heteroaromatic Systems

The introduction of a chlorine atom onto the pyrido[2,3-d]pyrimidinone core, specifically at the 5-position, is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the bicyclic system. The pyrimidine ring is generally electron-deficient, while the pyridine ring's reactivity is influenced by the fused pyrimidinone portion and any existing substituents. The C-5 position of the pyridine ring is a common site for electrophilic attack in this heterocyclic system. jocpr.com

Several halogenating agents can be employed for the chlorination of heteroaromatic systems. The choice of reagent and reaction conditions is crucial for achieving the desired regioselectivity and avoiding unwanted side reactions.

Common Chlorinating Agents and Methods:

N-Chlorosuccinimide (NCS): NCS is a mild and effective electrophilic chlorinating agent often used for heteroaromatic compounds. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). The reactivity can be modulated by the reaction temperature and the presence of acid catalysts.

Sulfuryl Chloride (SO₂Cl₂): This reagent can act as a source of electrophilic chlorine. Reactions are often performed in chlorinated solvents at low temperatures to control reactivity.

Hypervalent Iodine Reagents: A modern approach involves the use of hypervalent iodine(III) reagents, such as (dichloroiodo)benzene (PhICl₂), or a combination of an iodine(III) reagent like PIDA (phenyliodine diacetate) with a chloride source (e.g., KCl). rsc.orgnih.gov This method is known for its mild reaction conditions, often proceeding at room temperature in aqueous media, and high regioselectivity. nih.gov The mechanism is believed to involve the in-situ generation of an electrophilic halogen species. rsc.org

The general mechanism for electrophilic chlorination involves the attack of the electron-rich 5-position of the pyrido[2,3-d]pyrimidin-4(3H)-one on the electrophilic chlorine atom, forming a sigma complex (or Wheland intermediate). Subsequent deprotonation restores the aromaticity of the pyridine ring, yielding the 5-chloro substituted product.

Considerations for Yield Optimization and Reaction Efficiency in Pyrido[2,3-d]pyrimidinone Synthesis

Optimizing the yield and efficiency of the synthesis of pyrido[2,3-d]pyrimidinone derivatives, including the chlorination step, involves a systematic variation of several reaction parameters. The principles of "green chemistry," such as the use of aqueous media and efficient catalysts, are increasingly being applied. researchgate.net

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For halogenation, solvents like DMF, acetonitrile, or even water can be effective. rsc.orgnih.gov For the construction of the core scaffold, multi-component reactions have been shown to be efficient in aqueous media, often facilitated by a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC). researchgate.net

Catalyst: While some chlorinations proceed without a catalyst, Lewis acids or protic acids can enhance the electrophilicity of the chlorinating agent. In multi-component syntheses of the core structure, various catalysts from nanocatalysts to ionic liquids have been explored to improve efficiency. researchgate.net

Temperature: Reaction temperature is a critical factor. Halogenation reactions are often initiated at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to control the reaction rate and minimize side-product formation. Microwave irradiation has also been employed to accelerate cyclization reactions in the synthesis of the parent ring system. jocpr.com

Stoichiometry: The molar ratio of the substrate to the chlorinating agent must be carefully controlled. Using a slight excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents) is common to ensure complete conversion of the starting material.

An example of yield optimization in a related three-component synthesis of pyrido[2,3-d]pyrimidines is shown in the table below, highlighting the effect of temperature on the reaction yield.

EntryTemperature (°C)Time (h)Yield (%)
1Room Temp1075
240688
360498
480498

This interactive table is based on data for a related multi-component synthesis and illustrates general optimization principles. researchgate.net

Purification and Characterization Techniques for Pyrido[2,3-d]pyrimidinone Synthesized Intermediates

Following the synthesis and chlorination, the crude product must be purified to remove unreacted starting materials, reagents, and any side products. The structure of the final compound and any key intermediates must then be unequivocally confirmed using a combination of spectroscopic and analytical methods.

Purification Methods:

Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures. Common solvents for this class of compounds include methanol, ethanol, and acetonitrile. researchgate.net

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is employed. A solvent system (eluent) of appropriate polarity is chosen to separate the components based on their differential adsorption to the stationary phase (silica gel).

Characterization Techniques:

The structural elucidation of the synthesized 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one and its precursors relies on a suite of modern analytical techniques.

TechniqueInformation Provided
¹H NMR Spectroscopy Provides information on the number, environment, and connectivity of protons. The chemical shifts, integration, and coupling patterns are used to map out the proton framework of the molecule.
¹³C NMR Spectroscopy Determines the number and types of carbon atoms in the molecule. The chemical shifts indicate the electronic environment of each carbon, distinguishing between C=O, aromatic, and other carbon types. nih.gov
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups. Characteristic absorption bands for C=O (carbonyl), N-H, and C-Cl bonds would be expected for the target molecule. nih.gov
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula. researchgate.net
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry. researchgate.net
Elemental Analysis Determines the percentage composition of elements (C, H, N, Cl) in the compound, which is compared against the theoretical values calculated from the proposed molecular formula. researchgate.net

This interactive table outlines the standard analytical methods used for the characterization of synthesized pyrido[2,3-d]pyrimidinone derivatives.

Chemical Reactivity and Derivatization Pathways of Pyrido 2,3 D Pyrimidin 4 3h One and Its Halo Analogs

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrido[2,3-d]pyrimidinones

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing halo-substituted pyrido[2,3-d]pyrimidinones. The electron-withdrawing nitrogen atoms in both rings render the carbon atoms of the heterocyclic system electron-deficient and thus susceptible to attack by nucleophiles. aakash.ac.inyoutube.com In di-halogenated pyrimidines, such as a 2,4-dichloro analog, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. stackexchange.com This enhanced reactivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the attack at C4. stackexchange.com

This principle allows for the selective displacement of halogens (like chlorine at the C5 position or other positions) by a wide range of nucleophiles. Common nucleophiles employed in these reactions include:

N-nucleophiles: Primary and secondary amines, anilines, and hydrazines to form amino-substituted derivatives.

O-nucleophiles: Alkoxides and phenoxides to introduce ether linkages.

S-nucleophiles: Thiols and thiophenols to create thioether connections.

Reactions are typically conducted in a polar aprotic solvent, such as DMF or DCM, often in the presence of a non-nucleophilic base like K₂CO₃ or triethylamine (B128534) (NEt₃) to neutralize the generated acid. nih.gov These substitutions serve as a foundational step for building molecular complexity on the pyridopyrimidinone core.

Cross-Coupling Transformations for Peripheral Functionalization (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the derivatization of halogenated pyridopyrimidinones, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. nih.gov

The Suzuki-Miyaura reaction is widely used to form C-C bonds by coupling the halo-pyridopyrimidinone with various aryl or heteroaryl boronic acids. mdpi.comnih.gov This transformation is crucial for synthesizing biaryl derivatives. nih.gov The reaction typically requires a palladium catalyst, a base, and a suitable solvent system. Microwave irradiation has been shown to accelerate these reactions, leading to high yields in short timeframes. mdpi.comsemanticscholar.org

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling on Halo-pyrimidines
ComponentExamplesReference
CatalystPd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃ nih.govnih.gov
BaseK₃PO₄, Cs₂CO₃, KF nih.govmdpi.comnih.gov
Solvent1,4-Dioxane, Toluene, THF, 1,4-Dioxane/Water nih.govmdpi.comnih.gov
Temperature50-100 °C mdpi.comnih.gov

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling halo-pyridopyrimidinones with a diverse range of primary and secondary amines. wikipedia.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. nih.gov Sterically hindered ligands are often employed to facilitate the catalytic cycle. wikipedia.org This reaction has been effectively used to introduce N-aryl and N-alkyl substituents at the C4 position of related pyrido[2,3-d]pyrimidin-7(8H)-one systems. nih.gov

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination
ComponentExamplesReference
Catalyst PrecursorPd(OAc)₂, Pd₂(dba)₃ nih.govnih.gov
LigandXantphos, BINAP, DPPF wikipedia.orgnih.gov
BaseNaOt-Bu, Cs₂CO₃, K₃PO₄ nih.govmdpi.com
Solvent1,4-Dioxane, Toluene nih.govnih.gov

Electrophilic Substitution Reactions on the Pyrido[2,3-d]pyrimidine (B1209978) Core

The pyrido[2,3-d]pyrimidine nucleus is inherently electron-deficient due to the presence of three nitrogen atoms. This characteristic makes the core generally unreactive towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The reaction typically involves an electrophilic attack on the C5 position of the pyrimidine (B1678525) ring. jocpr.com For such a reaction to proceed, the pyrimidine ring must be activated by the presence of strong electron-donating groups at the C2 and C4 positions, such as amino or hydroxyl groups. jocpr.com Consequently, electrophilic substitution is not a common strategy for post-synthesis modification of the parent pyrido[2,3-d]pyrimidinone core but is more relevant in the context of synthesizing the ring system from a highly activated pyrimidine precursor. jocpr.com

Functional Group Interconversions on Pyrido[2,3-d]pyrimidinone Scaffolds

Once the core pyrido[2,3-d]pyrimidinone scaffold is assembled, functional groups on the periphery or within the core itself can be chemically modified. These transformations are vital for fine-tuning the properties of the final molecule. One notable reaction is the reduction of the pyridopyrimidine ring system. For instance, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives can be reduced to the corresponding 1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidines. nih.gov Another key interconversion involves the oxidation of substituents. For example, a methylthio group, often used as a synthetic handle on the pyrimidine ring, can be oxidized to the corresponding sulfone. nih.gov This transformation turns the sulfone into a good leaving group, enabling further nucleophilic substitution to introduce additional diversity. nih.gov

Rearrangement Processes in Pyridopyrimidinone Chemical Space

Rearrangement reactions can provide pathways to structurally isomeric heterocyclic systems. The Dimroth rearrangement is a well-known isomerization process in nitrogen-containing heterocycles, including pyrimidine derivatives. nih.gov This rearrangement typically involves the opening of the pyrimidine ring followed by re-closure, effectively transposing a ring nitrogen atom with an exocyclic nitrogen atom of a substituent. nih.gov The process is often catalyzed by acid or base, or promoted by heat, and proceeds through what is known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov While not extensively documented specifically for 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one, the potential for such rearrangements exists within the broader chemical space of substituted pyridopyrimidines, offering a route to novel scaffolds.

Structure Activity Relationship Sar and Scaffold Modification Studies of Pyrido 2,3 D Pyrimidinones

Systematic Approaches to SAR Elucidation in Pyridopyrimidinone Libraries

The elucidation of structure-activity relationships for pyrido[2,3-d]pyrimidinone derivatives is a critical aspect of drug discovery, aimed at optimizing a compound's biological activity and properties through structural modifications. spirochem.com A systematic approach typically involves the synthesis of a library of compounds where specific positions on the scaffold are modified with a variety of functional groups. mdpi.com This allows researchers to probe the chemical space around the core structure and understand the impact of these changes on the target interaction.

One common strategy involves creating a collection of molecules and assessing their associated activities to determine if a relationship exists. spirochem.com For the pyrido[2,3-d]pyrimidin-4(3H)-one core, modifications are often explored at three key features: a terminal hydrophobic head, a hydrophobic tail, and the flat hetero-aromatic system itself. nih.gov For instance, researchers have synthesized series of derivatives by introducing different substituted benzene (B151609) rings as the hydrophobic components and expanding the core heteroaromatic system to investigate the resulting effects on biological activity. nih.gov

Quantitative structure-activity relationship (QSAR) modeling is another powerful tool used in this context. QSAR represents a ligand-based approach to drug design that relies on regression modeling of chemical features against biological endpoints. mdpi.com By developing robust and reliable QSAR models, researchers can gain insights into the mechanism of action, predict the activity of untested congeners, and guide the design of more potent molecules. mdpi.com

Influence of Substituent Position and Nature on Biological Activities

The biological activity of pyrido[2,3-d]pyrimidinone derivatives is highly dependent on both the position and the chemical nature of the substituents on the heterocyclic core. The scaffold presents multiple diversity centers where functionalization can modulate potency and selectivity. nih.gov While the combination of substituents at certain positions, such as C2 and C4, is often correlated with the desired biological activity, substitutions at other positions, like C5 and C6, can be responsible for selectivity against specific receptors. nih.gov

In a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives designed as potential EGFR inhibitors, specific substitutions demonstrated a significant impact on cytotoxic activity. nih.gov For example, expanding the core scaffold by creating a tetracyclic system through modifications at the N1 and C2 positions led to compounds with potent activity against the A-549 lung cancer cell line. nih.gov The nature of the substituent on the phenyl ring at the C7 position also played a critical role.

Key findings include:

Expansion of the core: Annulation of the pyrido[2,3-d]pyrimidin-4(3H)-one core to create tetracyclic 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-diones generally enhanced anticancer activity. nih.gov

Substitution on the N3-phenyl group: The presence of a 4-chloro substituent on the phenyl ring at the N3 position (Compound 8b ) resulted in potent activity against the A-549 cell line. nih.gov

Substitution at C7: Attaching a phenyl group at C7 (Compound 9a ) showed high cytotoxic activity, which was further enhanced by the introduction of a 4-chloro substituent on this phenyl ring. nih.gov

Effect of Halogens: The introduction of a trifluoromethyl group (CF3) into a heterocyclic structure can improve the bioavailability of new compounds. mdpi.com In related scaffolds, replacing a chlorine atom with a methyl group sometimes retains activity, whereas deletion of the chlorine atom can lead to a significant drop in potency. nih.gov

The following table illustrates the influence of different substituents on the cytotoxic activity of selected pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against the A-549 human lung cancer cell line. nih.gov

Strategic Scaffold Hopping and Bioisosteric Replacements Involving the Pyrido[2,3-d]pyrimidinone System

Scaffold hopping and bioisosteric replacement are important strategies in modern drug design used to identify novel chemical entities with improved properties, circumvent existing patents, or explore new chemical space. nih.govresearchgate.net Bioisosterism involves the replacement of functional groups or fragments within a molecule with others that possess similar physical or chemical properties, with the goal of maintaining or improving biological activity. researchgate.net Scaffold hopping is a more drastic application of this concept, where the central core of a molecule is replaced with a structurally different scaffold that preserves the essential three-dimensional arrangement of key functional groups. researchgate.net

These concepts are applicable to the pyrido[2,3-d]pyrimidinone system. For instance, a furan (B31954) ring can serve as a bioisostere for a thiophene (B33073) ring. In one study, researchers successfully "hopped" from a thieno[2,3-d]pyrimidine (B153573) scaffold to a furano[2,3-d]pyrimidine core. nih.gov While the initial furan-based compound was less potent than its thiophene analogue, subsequent optimization by replacing a methyl group with a trifluoromethyl (CF3) group restored potent inhibition, demonstrating the success of the scaffold hopping strategy combined with substituent modification. nih.gov

Other examples of bioisosteric relationships relevant to this heterocyclic family include the 1,2,4-triazolo[1,5-a]pyrimidine system, which can serve as a bioisostere for purine (B94841) scaffolds. mdpi.com Such strategic replacements allow medicinal chemists to rationally design new series of compounds based on an existing pharmacophore model, potentially leading to leads with enhanced drug-like properties.

Optimization of Pyrido[2,3-d]pyrimidinone Lead Structures for Enhanced Potency and Selectivity

Once a promising lead compound from the pyrido[2,3-d]pyrimidinone class is identified, a process of lead optimization is undertaken to enhance its potency, selectivity, and pharmacokinetic profile. researchgate.net This iterative process often involves a structure-based design approach, utilizing high-resolution crystal structures and computational methods to guide chemical modifications. biorxiv.orgbiorxiv.org

A key goal of optimization is to improve selectivity for the desired biological target over off-targets, thereby minimizing potential side effects. For example, in the development of kinase inhibitors, researchers have successfully shifted the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors away from p21-activated kinases (PAKs), which are associated with cardiotoxicity, and towards salt-inducible kinases (SIKs). biorxiv.org This was achieved through a structure-based approach focusing on the back-pocket and gatekeeper residues of the kinase active site, resulting in a highly selective pan-SIK inhibitor. biorxiv.orgbiorxiv.org

Optimization also focuses on increasing potency. In the development of pyrido[2,3-d]pyrimidine-2,4-diamines as mTOR kinase inhibitors, a novel series of compounds was discovered and optimized to yield potent inhibitors with good selectivity over other related kinases. nih.gov Similarly, the development of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors showed that specific modifications could yield compounds with potent inhibitory activity in the nanomolar range against both wild-type and mutant forms of the enzyme. nih.gov Compound 8a from this series, for example, emerged as a highly potent inhibitor against both EGFRWT and EGFRT790M. nih.gov

The following table shows the inhibitory activity of optimized pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against wild-type and mutant EGFR. nih.gov

Mechanistic Insights into Biological Activities Mediated by Pyrido 2,3 D Pyrimidinone Derivatives

Enzyme Inhibition Mechanisms

The therapeutic potential of pyrido[2,3-d]pyrimidinone derivatives is primarily rooted in their ability to act as competitive inhibitors, often at the adenosine (B11128) triphosphate (ATP)-binding site of kinases, or at the active site of other crucial enzymes like dihydrofolate reductase. rsc.orgnih.gov The specific substitutions on the pyrido[2,3-d]pyrimidinone core dictate the affinity and selectivity towards different enzyme targets, leading to a diverse range of pharmacological profiles.

Protein Kinase Inhibition: Molecular Recognition and Binding Modes

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a privileged structure in kinase inhibitor design. nih.gov Its planar ring system can effectively mimic the adenine (B156593) core of ATP, while various substitution points allow for tailored interactions with specific amino acid residues within the kinase domain, thereby achieving potency and selectivity. nih.gov

A novel series of 2-aminopyridopyrimidinone derivatives has been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are key regulators in stress-induced signaling pathways. nih.gov Co-crystal structures of these inhibitors bound to JNK3 reveal a Type-I kinase binding mode, where the inhibitor occupies the ATP-binding site. nih.gov

Key molecular interactions underpinning this inhibition include:

Hinge Binding: The 2-amino group of the pyridopyrimidinone core forms crucial hydrogen bonds with the hinge region of the kinase, a common feature for many ATP-competitive inhibitors. nih.gov

Hydrophobic Interactions: A cyclohexylamino group at the C-2 position engages in strong hydrophobic interactions within the active site. Modifications to this group, such as replacing it with open alkyl chains, lead to a significant loss of inhibitory activity. nih.gov

Hydrogen Bonding: The carbonyl group at the C-7 position is critical for hydrogen bonding interactions. Its replacement with other functional groups markedly reduces the inhibitory potency. nih.gov

Systematic optimization of this scaffold led to the development of inhibitor 13 , which demonstrated potent pan-JNK inhibition with IC50 values of 21 nM for JNK1 and 15 nM for JNK3. nih.gov The detailed understanding of these binding interactions provides a clear rationale for the observed structure-activity relationships (SAR). nih.gov

Table 1: JNK Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidinone Derivatives
CompoundJNK1 IC50 (nM)JNK3 IC50 (nM)
Inhibitor 132115

Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are highly prevalent in various solid tumors, with the H1047R mutation being one of the most common. nih.govnih.gov This has driven the development of mutant-selective inhibitors to enhance therapeutic efficacy while minimizing on-target toxicities associated with inhibiting the wild-type (WT) enzyme, such as hyperglycemia. nih.govresearchgate.net

A series of pyridopyrimidinones has been discovered that demonstrates high selectivity for the PI3Kα H1047R mutant over the wild-type protein. nih.govnih.gov X-ray crystallography studies have been instrumental in elucidating the binding modes and the basis for this selectivity. nih.govosti.gov These inhibitors can bind in distinct ways, including within a cryptic pocket in the C-terminus of the kinase domain. nih.gov This binding can induce an interaction with the Arg1047 residue, which is the site of the mutation, providing a structural basis for the observed selectivity. nih.govosti.gov The discovery of compound 17 , a potent and selective inhibitor of PI3Kα H1047R, highlights the success of this approach. nih.govresearchgate.net

The ability of these compounds to target a mutation-specific conformation or an allosteric site near the mutation offers a promising strategy for developing more precise cancer therapies. nih.govacs.org

Table 2: Selectivity of a Representative Pyridopyrimidinone PI3Kα Inhibitor
CompoundTargetSelectivity (Fold vs. WT)
Compound 17PI3Kα H1047RHigh

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mui.ac.ir Inhibition of the VEGF/VEGFR-2 signaling pathway is a well-established anti-cancer strategy. ekb.eg While much of the research has focused on related scaffolds like furo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, the pyrido[2,3-d]pyrimidine core has also been explored for VEGFR-2 inhibition. mui.ac.irmdpi.comnih.govresearchgate.net

The design of these inhibitors often follows the pharmacophore model for Type II kinase inhibitors, which bind to the inactive DFG-out conformation of the kinase. Key interactions typically involve:

Hydrogen bonding with the hinge region residue Cys919. mdpi.com

Occupation of the hydrophobic pocket adjacent to the ATP-binding site. mdpi.com

Interactions with residues in the solvent-accessible region, such as Asp1046 and Glu885. mdpi.com

For instance, cyanopyridone derivatives, which can serve as precursors or analogs to pyridopyrimidines, have shown potent dual inhibitory activity against VEGFR-2 and HER-2. mdpi.com Molecular docking studies of compound 5e revealed strong interactions with the VEGFR-2 binding site, including a hydrogen bond between its ortho chloride atom and the key residue Cys1045, which helps to explain its potent inhibitory activity (IC50 = 0.124 µM). mdpi.com

Table 3: VEGFR-2 Inhibitory Activity of a Representative Cyanopyridone Derivative
CompoundVEGFR-2 IC50 (µM)
Compound 5e0.124

The pyrido[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors with varying selectivity profiles against a range of tyrosine kinases (TKs). nih.gov Depending on the substitution pattern, these compounds can act as highly selective single-target agents or as multi-kinase inhibitors. rsc.orgnih.gov

For example, certain derivatives have been engineered as potent and selective ATP-competitive inhibitors of c-Src kinase, with IC50 values below 10 nM. nih.gov These compounds demonstrated high selectivity (6- to >100-fold) for c-Src over other receptor tyrosine kinases like bFGFr, PDGFr, and EGFr. nih.gov This selectivity was confirmed in cellular assays, where the inhibitors blocked the phosphorylation of c-Src substrates without affecting the autophosphorylation of EGFr or PDGFr. nih.gov

Conversely, other substitution patterns on the same scaffold have yielded inhibitors of Epidermal Growth Factor Receptor (EGFR), including the drug-resistant T790M mutant. nih.gov A newly synthesized series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives was evaluated for inhibitory activity against both wild-type (WT) and mutant EGFR. Compound 8a emerged as a potent dual inhibitor with IC50 values of 0.099 µM against EGFR-WT and 0.123 µM against EGFR-T790M. nih.gov The development of such compounds, which can target multiple kinases or specific mutant forms, is a key strategy in modern oncology research. nih.govbiorxiv.org

Table 4: Tyrosine Kinase Inhibitory Profiles of Pyrido[2,3-d]pyrimidine Derivatives
CompoundPrimary TargetIC50 (nM)Notes
c-Src Inhibitorc-Src<10>100-fold selective vs. EGFr/PDGFr
Compound 8aEGFR-WT99Also inhibits EGFR-T790M (IC50 = 123 nM)

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. mdpi.comnih.gov Tetrahydrofolate is essential for the synthesis of nucleotides and amino acids, making DHFR a key target for antimicrobial and anticancer therapies. nih.govnih.gov The pyrido[2,3-d]pyrimidine scaffold has been investigated for its potential to inhibit DHFR. rsc.org

These compounds are typically designed as "nonclassical" antifolates, meaning they lack the glutamate (B1630785) tail of the natural substrate but can still effectively block the active site. researchgate.net The design often involves incorporating a 2,4-diamino-pyrimidine substructure, which is a common feature in many known DHFR inhibitors. Molecular modeling and enzyme assays of 6-substituted pyrido[3,2-d]pyrimidines (a related isomer) have led to the identification of potent inhibitors of Pneumocystis jirovecii DHFR (pjDHFR), with compound 15 showing an IC50 of 80 nM and 28-fold selectivity over human DHFR (hDHFR). This selectivity is achieved by exploiting amino acid differences between the pathogen and human enzyme active sites.

Topoisomerase IIα Catalytic Inhibition

Pyrido[2,3-d]pyrimidinone derivatives have emerged as a significant class of compounds that catalytically inhibit topoisomerase IIα, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, these catalytic inhibitors interfere with the enzyme's function before DNA cleavage occurs, often by targeting the ATP-binding site. This inhibition disrupts the enzyme's ability to manage DNA supercoiling and decatenate intertwined daughter chromatids, which is crucial for cell division.

The mechanism of action for these derivatives involves blocking the ATPase activity of topoisomerase IIα. The enzyme requires the energy from ATP hydrolysis to perform its catalytic cycle. By competitively binding to the nucleotide-binding pocket, pyrido[2,3-d]pyrimidinone compounds prevent ATP from binding and being hydrolyzed, thereby arresting the enzyme in a state where it cannot induce the transient double-strand breaks necessary for its function. This mode of inhibition is considered a promising strategy for developing anticancer agents that may circumvent the resistance mechanisms and some toxic side effects associated with topoisomerase poisons, such as the generation of permanent DNA lesions.

Receptor Ligand Interactions and Antagonistic Activity

Chemokine Receptor CXCR2 Antagonism

The pyrido[2,3-d]pyrimidinone scaffold has been identified as a promising chemotype for the development of antagonists for the human chemokine receptor CXCR2. nih.govresearchgate.net Upregulated CXCR2 signaling is implicated in a variety of inflammatory diseases and is also correlated with aggressive phenotypes in several types of cancer. nih.gov Consequently, CXCR2 antagonism is a significant therapeutic strategy. nih.gov

Through scaffold hopping approaches based on known CXCR2 antagonists, pyrido[3,4-d]pyrimidine (B3350098) analogues—isomers of the [2,3-d] series—have been identified with potent antagonistic activity, demonstrating IC50 values as low as 0.11 µM in calcium mobilization assays. nih.govresearchgate.net While the structure-activity relationship (SAR) can be sensitive to the substitution pattern, these findings highlight the potential of the broader pyridopyrimidine core in designing CXCR2 antagonists. nih.gov The antagonistic mechanism involves the compound binding to the receptor, thereby blocking the interaction of its natural chemokine ligands, such as CXCL8, and inhibiting the downstream signaling that leads to neutrophil migration and activation. nih.gov

Angiotensin II Receptor Modulation

A series of pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated as antagonists of the Angiotensin II (AII) AT1 receptor, a key target in the management of hypertension. These compounds were designed to feature the biphenylyltetrazole pharmacophore, a common structural motif in many potent AII antagonists.

Structure-activity relationship studies revealed that compounds with small alkyl groups at the 2- and 4-positions of the pyridopyrimidine ring were the most potent in AT1 receptor binding assays. One of the most effective compounds from this series, 5,8-Dihydro-2,4-dimethyl-8-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]pyrido[2,3-d]pyrimidin-7(6H)-one, demonstrated high efficacy in blocking the pressor response to AII in animal models and showed oral bioavailability, making it a potent compound in a high-renin model of hypertension.

Compound IDStructureActivity
4a 5,8-Dihydro-2,4-dimethyl-8-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]pyrido[2,3-d]pyrimidin-7(6H)-onePotent AT1 receptor binding and in vivo efficacy

Cellular Effects and Molecular Pathways

Induction of Apoptosis and Cell Cycle Progression Modulation

A primary anticancer mechanism of pyrido[2,3-d]pyrimidine derivatives is their ability to induce programmed cell death (apoptosis) and to modulate the cell cycle. scirp.orgresearchgate.net Numerous studies have shown that these compounds can trigger apoptosis in various cancer cell lines, often through both intrinsic and extrinsic pathways. researchgate.net For instance, certain derivatives have been shown to induce apoptosis in breast (MCF-7) and prostate (PC-3) cancer cells by activating key apoptotic proteins like Bax and p53, while down-regulating the anti-apoptotic protein Bcl2. researchgate.net This process is often mediated by the activation of executioner caspases, such as caspase-3.

In addition to inducing apoptosis, these compounds frequently cause cell cycle arrest, preventing cancer cell proliferation. scirp.org Depending on the specific derivative and cell line, arrest can occur at different phases of the cell cycle. For example, some derivatives cause G1 phase arrest by enhancing the expression of the cell cycle inhibitor p21. Others have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK4/6, leading to G1 arrest. researchgate.net This dual ability to halt cell proliferation and trigger cell death makes the pyrido[2,3-d]pyrimidine scaffold a valuable core for the discovery of new cytotoxic agents. researchgate.net

Compound ClassCancer Cell LineEffectMechanism
Pyrido[2,3-d]pyrimidine derivativesPC-3 (Prostate), MCF-7 (Breast)Apoptosis InductionActivation of Bax, p53; Down-regulation of Bcl2; Caspase-3 activation researchgate.net
Pyrido[2,3-d] scirp.orgbohrium.comresearchgate.nettriazolo[4,3-a]pyrimidinePC-3 (Prostate)G1 Cell Cycle ArrestEnhanced expression of p21
Pyrido[2,3-d]pyrimidine derivativesPC-3 (Prostate), MCF-7 (Breast)G1 Cell Cycle ArrestInhibition of CDK4/6 researchgate.net

Impact on Mitochondrial Function

The cytotoxic activity of certain pyrido[2,3-d]pyrimidine derivatives has been directly linked to their ability to interfere with mitochondrial functions. scirp.org Mitochondria are central to cellular life and death, and their disruption is a key mechanism for inducing apoptosis via the intrinsic pathway. Research has demonstrated that some of these compounds can induce mitochondria-mediated apoptosis in cancer cells. bohrium.com

The underlying mechanism often involves the accumulation of reactive oxygen species (ROS), which leads to mitochondrial depolarization and changes in the mitochondrial membrane potential. researchgate.netresearchgate.net This disruption of the mitochondrial membrane integrity triggers the release of pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing cell death. researchgate.net For example, mechanistic studies on certain pyrazole (B372694) derivatives, a related heterocyclic system, confirmed that apoptosis was mediated through the intrinsic pathway involving changes in mitochondrial membrane potential and subsequent activation of caspase-9 and caspase-3. researchgate.net This highlights that targeting mitochondrial function is a key component of the anticancer strategy for this class of heterocyclic compounds. scirp.orgbohrium.com

Compound Names

Compound Name
5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one
5,8-Dihydro-2,4-dimethyl-8-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]pyrido[2,3-d]pyrimidin-7(6H)-one
Angiotensin II
Bax
Bcl2
Caspase-3
Caspase-9
CXCL8
Cyclin-dependent kinase 4 (CDK4)
Cyclin-dependent kinase 6 (CDK6)
p21
p53
Topoisomerase IIα

Topoisomerase IIα Catalytic Inhibition

Derivatives of the pyrido[2,3-d]pyrimidinone scaffold have been identified as catalytic inhibitors of topoisomerase IIα. This enzyme is crucial for managing DNA topology during essential cellular processes like replication and chromosome segregation. Unlike topoisomerase poisons, which trap the enzyme-DNA complex and lead to DNA strand breaks, these catalytic inhibitors act earlier in the enzymatic cycle. They typically function by targeting the ATP-binding site of the enzyme.

The mechanism involves blocking the ATPase function of topoisomerase IIα, which is dependent on the energy derived from ATP hydrolysis to carry out its catalytic cycle. By competitively binding to the nucleotide pocket, these pyrido[2,3-d]pyrimidinone compounds prevent ATP from binding and being hydrolyzed. This action effectively halts the enzyme, preventing it from creating the transient double-strand breaks required to resolve DNA tangles and supercoils. This inhibitory approach is a focal point in developing novel anticancer agents that could potentially avoid some of the toxic side effects and resistance mechanisms associated with traditional topoisomerase poisons.

Receptor Ligand Interactions and Antagonistic Activity

Chemokine Receptor CXCR2 Antagonism

The pyrido[2,3-d]pyrimidinone chemical structure is considered a promising foundation for creating antagonists of the human chemokine receptor CXCR2. nih.govresearchgate.net Increased signaling of the CXCR2 receptor is linked to various inflammatory conditions and is also associated with more aggressive forms of several cancers. nih.gov This makes CXCR2 antagonism a significant area of therapeutic research. nih.gov

Using scaffold hopping techniques based on known CXCR2 antagonists, isomeric pyrido[3,4-d]pyrimidine analogues have shown potent antagonistic effects, with IC50 values as low as 0.11 µM in laboratory assays that measure calcium mobilization. nih.govresearchgate.net Although the precise structure-activity relationship can be highly dependent on the specific chemical substitutions, these results underscore the potential of the wider pyridopyrimidine core structure in the design of effective CXCR2 antagonists. nih.gov The mechanism of antagonism involves the compound binding to the receptor, which in turn blocks the natural chemokine ligands like CXCL8 from interacting with it, thereby inhibiting the downstream signaling that promotes the migration and activation of neutrophils. nih.gov

Angiotensin II Receptor Modulation

Certain series of pyrido[2,3-d]pyrimidine derivatives have been specifically synthesized and assessed for their ability to act as antagonists of the Angiotensin II (AII) AT1 receptor, a primary target for controlling hypertension. The design of these molecules incorporated the biphenylyltetrazole pharmacophore, a structural element frequently found in potent AII antagonists.

Investigations into the structure-activity relationships of these compounds showed that derivatives with small alkyl groups at the 2- and 4-positions of the pyridopyrimidine ring exhibited the highest potency in AT1 receptor binding assays. One of the most notable compounds in this series, 5,8-Dihydro-2,4-dimethyl-8-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]pyrido[2,3-d]pyrimidin-7(6H)-one, was highly effective at blocking the blood pressure response to AII in animal studies. It also demonstrated oral bioavailability, proving to be a potent agent in a high-renin model of hypertension.

Compound IDStructureActivity
4a 5,8-Dihydro-2,4-dimethyl-8-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]pyrido[2,3-d]pyrimidin-7(6H)-onePotent AT1 receptor binding and in vivo efficacy

Cellular Effects and Molecular Pathways

Induction of Apoptosis and Cell Cycle Progression Modulation

A key anticancer mechanism of pyrido[2,3-d]pyrimidine derivatives is their capacity to induce apoptosis (programmed cell death) and to alter the progression of the cell cycle. scirp.orgresearchgate.net Multiple studies have confirmed that these compounds can initiate apoptosis in a range of cancer cell lines, utilizing both intrinsic and extrinsic cellular pathways. researchgate.net For example, specific derivatives have been observed to trigger apoptosis in breast (MCF-7) and prostate (PC-3) cancer cells by activating pro-apoptotic proteins such as Bax and p53, while simultaneously reducing the levels of the anti-apoptotic protein Bcl2. researchgate.net This apoptotic process is frequently carried out through the activation of executioner caspases, notably caspase-3.

In addition to promoting cell death, these compounds often halt the cell cycle, thereby inhibiting the proliferation of cancer cells. scirp.org The specific phase of cell cycle arrest can vary depending on the derivative and the type of cancer cell. Some derivatives, for instance, induce an arrest in the G1 phase by increasing the expression of the p21, a cell cycle inhibitor. Others have been found to inhibit cyclin-dependent kinases (CDKs), like CDK4/6, which also leads to G1 arrest. researchgate.net The dual capability of halting cell division and inducing cell death makes the pyrido[2,3-d]pyrimidine scaffold a valuable framework for developing new cytotoxic agents. researchgate.net

Compound ClassCancer Cell LineEffectMechanism
Pyrido[2,3-d]pyrimidine derivativesPC-3 (Prostate), MCF-7 (Breast)Apoptosis InductionActivation of Bax, p53; Down-regulation of Bcl2; Caspase-3 activation researchgate.net
Pyrido[2,3-d] scirp.orgbohrium.comresearchgate.nettriazolo[4,3-a]pyrimidinePC-3 (Prostate)G1 Cell Cycle ArrestEnhanced expression of p21
Pyrido[2,3-d]pyrimidine derivativesPC-3 (Prostate), MCF-7 (Breast)G1 Cell Cycle ArrestInhibition of CDK4/6 researchgate.net

Impact on Mitochondrial Function

The cytotoxic effects of some pyrido[2,3-d]pyrimidine derivatives have been directly attributed to their interference with mitochondrial function. scirp.org Mitochondria play a critical role in cell survival and death, and their disruption is a primary mechanism for initiating apoptosis through the intrinsic pathway. Research has shown that certain compounds from this class can induce mitochondria-mediated apoptosis in cancer cells. bohrium.com

The mechanism often involves the buildup of reactive oxygen species (ROS), which can lead to mitochondrial depolarization and a change in the mitochondrial membrane potential. researchgate.netresearchgate.net This loss of mitochondrial membrane integrity allows pro-apoptotic factors to be released into the cell's cytoplasm, which in turn activates the caspase cascade and leads to cell death. researchgate.net For instance, studies on related heterocyclic compounds have confirmed that apoptosis is mediated via the intrinsic pathway, which involves changes in mitochondrial membrane potential and the activation of caspase-9 and caspase-3. researchgate.net This indicates that targeting mitochondrial function is a significant aspect of the anticancer activity of this class of compounds. scirp.orgbohrium.com

Computational and Theoretical Investigations of Pyrido 2,3 D Pyrimidin 4 3h One Systems

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the binding mechanisms of pyrido[2,3-d]pyrimidine (B1209978) derivatives against various protein targets, particularly kinases involved in cancer progression.

Research has shown that derivatives of the pyrido[2,3-d]pyrimidin-4(3H)-one core are potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase. Docking studies are crucial for elucidating the specific interactions that drive this inhibition.

EGFR Inhibition : In studies targeting both wild-type (WT) and mutant EGFR (T790M), docking analyses revealed that the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold acts as a hinge-binder. The pyrimidine (B1678525) nitrogen atoms form critical hydrogen bonds with the backbone of key amino acid residues in the hinge region of the ATP-binding pocket, mimicking the interaction of the native ATP molecule. For instance, a key hydrogen bond is often observed with the backbone NH of Met793 in EGFR. The 5-chloro substituent can engage in halogen bonding or hydrophobic interactions within the pocket, potentially enhancing binding affinity. nih.gov

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative estimate of the ligand's potency. These scores, combined with the analysis of intermolecular interactions, guide the selection of the most promising candidates for further biological evaluation.

Target ProteinKey Interacting ResiduesType of InteractionCompound Scaffold
EGFR (WT and T790M)Met793Hydrogen BondPyrido[2,3-d]pyrimidin-4(3H)-one
EGFR (WT and T790M)Lys745, Asp855Hydrogen Bond, Salt BridgePyrido[2,3-d]pyrimidin-4(3H)-one
Pim-1 KinaseGlu121, Asp128Hydrogen BondPyrido[2,3-d]pyrimidine

Molecular Dynamics (MD) Simulations to Probe Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. MD simulations are performed on the most promising docked poses to validate the binding mode and evaluate the stability of the interactions predicted by docking.

For indenopyrido[2,3-d]pyrimidine derivatives, which share a core structure, MD simulations have been used to verify their binding modes within the EGFR kinase receptor. researchgate.net These simulations involve placing the docked complex in a simulated physiological environment (water, ions, and appropriate temperature and pressure) and calculating the atomic motions over a period of nanoseconds.

Key analyses from MD simulations include:

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking studies is tracked throughout the simulation. Stable hydrogen bonds are indicative of a strong and specific interaction.

Binding Free Energy Calculations: Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates well with experimental activity. rsc.org

These simulations provide a deeper understanding of the dynamic nature of the ligand-receptor interaction, confirming the stability of the binding pose and the durability of key interactions, which is critical for effective enzyme inhibition. researchgate.netrsc.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of the 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one system. DFT calculations can determine various molecular properties that govern the molecule's reactivity and interaction capabilities. longdom.org

Applications of DFT in this context include:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Electrostatic Potential (ESP) Mapping: ESP maps reveal the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions like hydrogen bonding and halogen bonding, where the chlorine atom at the 5-position can play a significant role.

Calculation of Molecular Descriptors: DFT can be used to calculate various descriptors like dipole moment, polarizability, and atomic charges, which are valuable for developing QSAR models and understanding intermolecular forces. longdom.org

These theoretical calculations provide fundamental insights into the intrinsic electronic characteristics of the molecule, helping to explain observed biological activities and predict the outcomes of structural modifications. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comresearchgate.net By quantifying how changes in molecular features (descriptors) affect activity, QSAR models can be used to predict the potency of newly designed, unsynthesized compounds.

A typical QSAR study involves:

Data Set: A series of pyrido[2,3-d]pyrimidine analogs with experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (from DFT), and topological or 3D descriptors that encode structural features.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable). jocpr.com

Validation: The model's predictive power is rigorously validated using internal and external test sets of compounds.

While specific QSAR studies focused solely on this compound are not extensively detailed in recent literature, QSAR analyses have been successfully applied to the broader class of pyrido[2,3-d]pyrimidine derivatives to understand how steric and electronic features influence their activity as, for example, cytokinin agonists and antagonists. nih.gov These studies confirm that molecular size and shape are significant factors affecting biological activity, providing a basis for the predictive design of new analogs.

Elucidation of Binding Modes and Pharmacophore Development

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Based on the binding modes elucidated from docking, crystallography, and structure-activity relationship (SAR) studies, a pharmacophore model can be developed for a series of active compounds like the pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.

For EGFR inhibitors, the essential pharmacophoric features derived from this scaffold have been identified. nih.gov A typical pharmacophore model for a kinase inhibitor based on this core would include:

Hydrogen Bond Acceptors: Corresponding to the nitrogen atoms in the pyrimidine ring that interact with the kinase hinge region.

Hydrogen Bond Donors: Often present on substituents, forming additional anchoring points.

Aromatic/Hydrophobic Regions: The fused ring system itself and additional aromatic substituents that engage in hydrophobic and π-π stacking interactions within the ATP-binding site.

Pharmacophoric FeatureDescriptionExample Interaction Site (in EGFR)
Hydrogen Bond Acceptor (HBA)Nitrogen atoms in the pyrimidine ringHinge Region (Met793)
Aromatic Ring (AR)The core bicyclic pyrido-pyrimidine systemHydrophobic pocket near the gatekeeper residue
Hydrophobic Group (HY)Substituents on the core scaffoldHydrophobic regions of the ATP binding site

These pharmacophore models serve as powerful 3D search queries for virtual screening of large compound libraries to identify novel scaffolds that possess the required features for biological activity. They also provide a clear blueprint for the de novo design of new, potent inhibitors.

Future Research Directions and Unexplored Avenues for 5 Chloropyrido 2,3 D Pyrimidin 4 3h One Research

Development of Highly Regioselective and Sustainable Synthetic Methods for Chlorinated Pyrido[2,3-d]pyrimidin-4(3H)-one Isomers

The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-ones can be approached by constructing the pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) or vice versa. mdpi.com However, achieving regioselectivity, particularly for halogenated isomers like the 5-chloro derivative, remains a significant challenge. Future research should prioritize the development of synthetic protocols that offer precise control over the position of the chlorine substituent, which is crucial for modulating biological activity.

Furthermore, there is a growing need for sustainable and environmentally friendly synthetic methods. Traditional multi-step syntheses often involve harsh reagents, toxic solvents, and generate significant waste. Modern approaches such as microwave-assisted synthesis, one-pot multi-component reactions (MCRs), and the use of green catalysts can offer solutions. nih.govresearchgate.netmdpi.com For instance, MCRs that combine starting materials like 6-aminouracil (B15529) derivatives with appropriate aldehydes and other reagents under eco-friendly conditions (e.g., in water) could provide efficient routes to the desired chlorinated scaffolds. researchgate.netresearchgate.net The exploration of nanocatalysts and solvent-free reaction conditions also represents a promising frontier for the sustainable production of these compounds. researchgate.net

Investigation of Novel Biological Targets for Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) core have demonstrated activity against a wide array of biological targets, primarily in the realm of oncology and infectious diseases. researchgate.netmdpi.com A significant body of research has focused on their role as kinase inhibitors. nih.govmdpi.com However, the full therapeutic potential of this scaffold is likely yet to be realized. Future investigations should aim to identify and validate novel biological targets.

Systematic screening of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one and its analogs against diverse panels of enzymes, receptors, and cellular pathways could uncover previously unknown activities. Given the structural similarity to purine (B94841) bases, exploring targets involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR), remains a viable strategy. mdpi.com Moreover, emerging target classes, including epigenetic modulators and proteins involved in inflammatory signaling pathways, warrant investigation. The proven anti-inflammatory potential of related structures, such as FMS kinase inhibitors, suggests that derivatives of this compound could be developed for conditions like rheumatoid arthritis. researchgate.netresearchgate.net

Table 1: Known and Potential Biological Targets for Pyrido[2,3-d]pyrimidine Derivatives
Target ClassSpecific Target ExamplesTherapeutic AreaReference
Protein KinasesEGFR (WT and T790M), PIM-1, Wee1, FMS, Tyrosine Kinases (TK)Cancer, Inflammation nih.govresearchgate.netnih.govrsc.orgaip.org
DNA Metabolism EnzymesThymidylate Synthase (TS), Dihydrofolate Reductase (DHFR)Cancer mdpi.comnih.govresearchgate.net
Chemokine ReceptorsCCR4Inflammation, Allergic Rhinitis mdpi.com
Platelet AggregationADP-induced aggregationCardiovascular Disease nih.gov

Advanced Computational Methodologies for Rational Design and Virtual Screening of this compound Analogs

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound and its analogs, advanced computational methodologies can guide the rational design of new compounds with improved properties. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to pyrido[2,3-d]pyrimidine derivatives to identify key structural features responsible for their inhibitory activity against targets like the Wee1 kinase. aip.org

Future research should leverage these and other in-silico methods more extensively. Virtual screening of large chemical libraries using the this compound scaffold can rapidly identify promising hit compounds. nih.govresearchgate.net Pharmacophore mapping can define the essential 3D arrangement of chemical features required for biological activity, guiding the design of novel derivatives. nih.gov Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of ligand-receptor complexes, helping to validate docking results and predict binding affinities more accurately. researchgate.net

Table 2: Computational Methodologies for Pyrido[2,3-d]pyrimidine Analog Design
MethodologyApplicationKey OutcomeReference
Virtual ScreeningScreening large databases for potential inhibitors against a specific target (e.g., Thymidylate Synthase).Identification of novel hit compounds with good predicted binding scores. nih.govresearchgate.net
3D-QSAR (CoMFA/CoMSIA)Relating the 3D properties of molecules to their biological activity to guide optimization.Generation of contour maps indicating where steric, electrostatic, and other fields should be modified to improve activity. aip.org
Molecular DockingPredicting the preferred orientation and binding affinity of a ligand to its target protein.Understanding key binding interactions and guiding structure-based design. nih.govaip.orgresearchgate.net
Pharmacophore MappingIdentifying the essential spatial arrangement of functional groups necessary for biological activity.A 3D model that can be used for virtual screening and de novo design. nih.govresearchgate.net
Molecular Dynamics (MD) SimulationsSimulating the movement of atoms and molecules to validate docking poses and assess complex stability.Confirmation of binding modes and calculation of binding free energies. nih.govresearchgate.net

Structure-Based Drug Design for Enhanced Potency and Selectivity of this compound and its Derivatives

The ultimate goal in designing therapeutic agents is to achieve high potency against the intended target while minimizing off-target effects. Structure-based drug design (SBDD) is a powerful strategy to achieve this. By utilizing the three-dimensional structural information of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, medicinal chemists can design ligands that fit precisely into the binding site.

For this compound derivatives, SBDD has been instrumental in developing inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Docking studies have elucidated how these molecules bind within the ATP-binding pocket of both wild-type and mutant forms of the enzyme (EGFRT790M). nih.govnih.gov This knowledge allows for the strategic modification of the scaffold to enhance interactions with key amino acid residues, thereby increasing potency. For example, expanding the core scaffold or introducing specific substituents can lead to improved activity. nih.gov

Future SBDD efforts should focus on improving selectivity. Many targets, especially kinases, belong to large families of structurally related proteins. Achieving selectivity is critical to reducing side effects. By exploiting subtle differences in the amino acid composition of the active sites between the target and related off-targets, derivatives of this compound can be engineered to bind preferentially to the desired protein. This involves a detailed analysis of the structure-activity relationships (SAR) to understand how modifications at different positions of the pyridopyrimidine ring affect both potency and selectivity. nih.gov

Q & A

Q. What are the most efficient synthetic routes for 5-chloropyrido[2,3-d]pyrimidin-4(3H)-one?

The compound can be synthesized via a one-pot three-component reaction involving 2-aminopyridine derivatives, aromatic aldehydes, and potassium phosphate in water at 100°C for 7 hours. This method yields functionalized 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, with chlorine substituents introduced via substituted aldehydes (e.g., 4-chlorobenzaldehyde) . Alternative routes include cyclocondensation of 5-acetyl-4-aminopyrimidines with reagents like hydrazine or thiourea to form pyrido-pyrimidine cores .

Q. How can purity and structural integrity be ensured during synthesis?

  • Purification : Post-reaction precipitates are washed with water and ethanol to remove unreacted starting materials . For crystalline products, recrystallization from solvent mixtures (e.g., DMF/ethanol) enhances purity .
  • Characterization : Use NMR (¹H/¹³C), IR (to confirm carbonyl/thione groups), and mass spectrometry (HR-MS) for structural validation. For example, IR peaks at 1689 cm⁻¹ confirm C=O stretching, while ¹H NMR signals at δ 7.38–8.59 ppm verify aromatic protons .

Q. What are the standard protocols for evaluating biological activity?

Initial screening often involves in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines. Derivatives are tested at concentrations ranging from 1–100 μM, with IC₅₀ values calculated to determine potency . For antibacterial activity, disk diffusion assays against Gram-positive/negative strains (e.g., Staphylococcus aureus) are employed, referencing methods from pyrido-pyrimidine analogs .

Q. How are substituent effects on reactivity systematically studied?

Controlled experiments vary substituents (e.g., chloro, ethyl, thioxo) at positions 2, 4, and 7. Reactivity trends are analyzed via:

  • Kinetic studies : Monitoring reaction progress under different conditions (e.g., temperature, solvent).
  • Electronic effects : Hammett plots correlate substituent electronic parameters (σ) with reaction rates .

Advanced Research Questions

Q. How can multi-step synthetic yields be optimized for complex derivatives?

Optimization strategies include:

  • Catalyst screening : Transition metals (e.g., Pd) or organocatalysts improve cross-coupling efficiency.
  • Solvent tuning : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, as demonstrated in pyrido-pyrimidine analog synthesis .

Q. What methodologies resolve contradictions in reported biological activities?

Discrepancies may arise from variations in assay conditions or cell lines. To address this:

  • Standardized protocols : Use common cell lines (e.g., MCF-7 for breast cancer) and replicate experiments ≥3 times.
  • Meta-analysis : Compare IC₅₀ values across studies while normalizing for experimental variables (e.g., serum concentration) .

Q. How are structure-activity relationships (SAR) elucidated for this scaffold?

SAR studies involve:

  • Library synthesis : Generating derivatives with systematic substituent variations (e.g., halogens, alkyl groups).
  • Docking simulations : Molecular modeling against target proteins (e.g., EGFR kinase) to predict binding modes.
  • Pharmacophore mapping : Identifying critical moieties (e.g., 4-chloro group) for activity using QSAR models .

Q. What advanced techniques characterize degradation pathways or stability?

  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze via HPLC-MS to identify degradation products .
  • Thermogravimetric analysis (TGA) : Quantifies thermal stability, with decomposition temperatures reported for analogs .

Q. How are regioselectivity challenges addressed in functionalization?

  • Directing groups : Temporary protecting groups (e.g., Boc) guide functionalization to specific positions.
  • Metal-mediated reactions : Pd-catalyzed C–H activation selectively modifies electron-deficient pyrimidine rings .

Q. What strategies validate mechanistic hypotheses in catalytic reactions?

  • Isotopic labeling : Track reaction pathways using deuterated reagents (e.g., D₂O in hydrolysis steps).
  • Intermediate trapping : Identify short-lived intermediates via low-temperature NMR or ESI-MS .

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